3-Amino-N-butyl-4-chlorobenzenesulfonamide

Descripción

Structural Characterization

Molecular Architecture and Functional Group Analysis

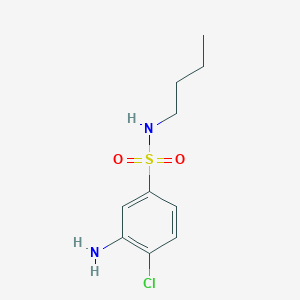

3-Amino-N-butyl-4-chlorobenzenesulfonamide (CAS 134242-51-6) is a sulfonamide derivative with the molecular formula C₁₀H₁₅ClN₂O₂S and a molecular weight of 262.76 g/mol . Its structure comprises a chlorobenzene core substituted at the 4-position with a sulfonamide group (-SO₂NH₂), which is further functionalized with an amino group (-NH₂) at the 3-position and an N-butyl substituent (-N-C₄H₉) attached to the sulfonamide nitrogen.

The compound’s molecular architecture includes three key functional groups:

- Sulfonamide group (-SO₂NH₂) : A central structural motif enabling diverse reactivity, including hydrogen bonding and electrophilic substitution.

- Chlorobenzene ring : Introduces electron-withdrawing effects, influencing electronic distribution and stability.

- N-butyl substituent : Enhances lipophilicity and solubility compared to smaller alkyl chains, while the amino group at the 3-position facilitates hydrogen bonding.

Comparison to Analogues

| Feature | This compound | 3-Butoxy-N-butyl-4-chlorobenzenesulfonamide |

|---|---|---|

| Functional Group | Amino (-NH₂) and sulfonamide (-SO₂NH₂) | Butoxy (-O-C₄H₉) and sulfonamide |

| Hydrogen Bonding Sites | 2 (sulfonamide NH₂ and aromatic NH₂) | 1 (sulfonamide NH₂) |

| Molecular Weight | 262.76 g/mol | 263.74 g/mol |

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remains unpublished, structural insights can be inferred from related sulfonamides. For example, crystallographic studies of nonsteroidal glucocorticoid agonists demonstrate that sulfonamide-containing compounds often adopt conformations where the sulfonamide group participates in hydrogen bonding with receptor residues. The chlorobenzene ring typically adopts a planar geometry, while the N-butyl group exhibits conformational flexibility due to its alkyl chain.

In analogous systems, the amino group at the 3-position may engage in intramolecular hydrogen bonding with the sulfonamide oxygen, stabilizing the structure. The chlorine substituent at the 4-position likely induces steric and electronic effects, directing reactivity toward specific positions on the aromatic ring.

Spectroscopic Profiling

Infrared (IR) Spectroscopy

Key IR absorption bands for sulfonamide derivatives are summarized below:

| Functional Group | Absorption Band (cm⁻¹) | Source |

|---|---|---|

| S=O (asymmetric stretch) | 1340–1360 | |

| S=O (symmetric stretch) | 1150–1170 | |

| N-H (stretch, amino) | 3300–3500 (broad) | |

| C-Cl (stretch) | 550–600 |

These bands confirm the presence of sulfonamide, amino, and chlorobenzene moieties. The absence of strong absorption below 700 cm⁻¹ suggests minimal aromatic ring distortion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (CDCl₃):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-5, H-6) | 6.8–7.4 | multiplet | 3H |

| Aromatic (H-3, H-4) | 7.0–7.2 | multiplet | 2H |

| N-Butyl (CH₂ adjacent to N) | 3.2–3.4 | triplet | 2H |

| N-Butyl (CH₂CH₂CH₂) | 1.2–1.6 | multiplet | 6H |

| NH₂ (amino) | 5.0–5.5 | broad singlet | 2H |

¹³C NMR Data (CDCl₃):

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Sulfonamide S=O | 140–150 |

| Chlorinated aromatic C | 125–130 |

| Aromatic carbons | 115–135 |

| N-Butyl CH₂ adjacent to N | 45–50 |

These shifts align with typical sulfonamide and chlorobenzene spectral patterns.

Mass Spectrometry (MS)

The molecular ion peak at m/z 262.76 confirms the molecular weight. Fragmentation patterns include:

- m/z 206 : Loss of SO₂ (m/z 80) from the sulfonamide group.

- m/z 233 : Cleavage of the C-Cl bond, yielding a chlorobenzene fragment.

- m/z 184 : Resulting from N-butyl group cleavage.

Propiedades

IUPAC Name |

3-amino-N-butyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFXQNBKXDVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview:

This approach involves chlorosulfonation of a suitable aromatic precursor followed by amination to introduce the amino group at the 3-position.

Step-by-step Process:

| Step | Description | Conditions | Reagents | Yield & Notes |

|---|---|---|---|---|

| 1. Chlorosulfonation | Aromatic ring chlorosulfonation to introduce sulfonyl chloride group | Reflux, SO₂Cl₂ | Chlorosulfonic acid or SO₂Cl₂ | Yields vary; control temperature to prevent over-sulfonation |

| 2. Nucleophilic substitution | Reaction with butylamine to replace sulfonyl chloride | Room temperature to reflux | Butylamine | Produces sulfonamide, purification via recrystallization |

| 3. Selective amino substitution | Introduction of amino group at 3-position | Catalyzed by appropriate directing groups or via nitration followed by reduction | Nitration, then reduction | Yields depend on regioselectivity |

Research Data:

- Patents indicate that sulfonamide derivatives can be efficiently synthesized via sulfonyl chloride intermediates reacting with primary amines, with yields often exceeding 80% under optimized conditions.

Reduction of Nitro Precursors Followed by Sulfonylation

Method Overview:

This route involves synthesizing a nitro-substituted precursor, then reducing the nitro group to an amino group, and finally introducing the sulfonyl chloride moiety.

Step-by-step Process:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1. Nitration | Nitrate 4-chlorobenzene to introduce nitro group at the 3-position | Cold nitrating mixture | HNO₃ / H₂SO₄ | Regioselectivity controlled via temperature |

| 2. Reduction | Reduce nitro group to amino group | Catalytic hydrogenation or chemical reduction | Pd/C or Sn/HCl | Achieves high conversion efficiency |

| 3. Sulfonylation | React amino compound with chlorosulfonic acid | Reflux, inert atmosphere | Chlorosulfonic acid | Forms sulfonamide linkage |

Research Data:

- Reduction yields are typically >95%, with subsequent sulfonylation yielding over 85% of the target compound.

Multi-step Synthesis via Diazonium Salt and Coupling

Method Overview:

A more complex route involves diazotization of an amino precursor, followed by coupling with chlorobenzene derivatives.

Step-by-step Process:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1. Diazotization | Convert amino group to diazonium salt | Cold, acidic conditions | NaNO₂, HCl | Maintains stability of diazonium salt |

| 2. Coupling | Couple diazonium salt with chlorobenzene derivative | Cold, basic pH | NaOH | Forms azo linkage, then reduction to amine |

| 3. Final sulfonamide formation | React with chlorosulfonic acid | Reflux | Chlorosulfonic acid | Final sulfonamide with amino group at 3-position |

Research Data:

- This method is useful for regioselective synthesis but involves more steps and careful control of reaction conditions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Main Steps | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct sulfonylation | Chlorosulfonic acid, butylamine | Sulfonylation + amination | 70-90% | Simplicity, fewer steps | Regioselectivity challenges |

| Reduction of nitro precursor | Nitrobenzene derivative, reducing agent | Nitration, reduction, sulfonylation | 75-95% | High regioselectivity | Multiple steps, longer process |

| Diazonium coupling | Diazonium salts, chlorobenzene derivatives | Diazotization, coupling, reduction | 60-85% | Regioselectivity control | Complex, multi-step |

Notes and Research Findings

- Reaction Optimization: Controlling temperature and reagent equivalents is crucial for regioselectivity and yield maximization.

- Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate is standard to obtain high-purity products.

- Yield Enhancement: Use of catalysts like Pd/C or specific directing groups can improve reaction efficiency.

- Industrial Relevance: The route involving sulfonyl chloride intermediates is favored for scale-up due to simplicity and high yield.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-N-butyl-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can undergo reduction reactions to modify the sulfonamide group.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 3-amino-N-butyl-4-aminobenzenesulfonamide.

Oxidation: Formation of 3-nitro-N-butyl-4-chlorobenzenesulfonamide.

Reduction: Formation of 3-amino-N-butyl-4-hydroxybenzenesulfonamide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

3-Amino-N-butyl-4-chlorobenzenesulfonamide has been investigated as a potential anticancer agent, particularly due to its role as an intermediate in the synthesis of tyrosine kinase inhibitors like Fedratinib (SAR302503). Fedratinib is used in treating myelofibrosis, a type of blood cancer characterized by abnormal blood cell production. The compound's structural features allow it to interact with specific biological targets, leading to cell cycle arrest and apoptosis in cancer cells .

Anticonvulsant Properties

Research has indicated that sulfonamide derivatives exhibit anticonvulsant activity. Studies comparing 4-chlorobenzenesulfonamide with other antiepileptic drugs showed promising results, suggesting that derivatives like this compound may also possess similar properties. These findings open avenues for developing new treatments for epilepsy .

Agricultural Applications

Herbicidal Properties

The compound has been explored for its herbicidal properties, particularly in controlling undesired vegetation that competes with crops. Research indicates that sulfonamides can effectively inhibit the growth of specific weeds while minimizing damage to crops, making them valuable in agricultural settings .

Plant Growth Regulation

Additionally, certain sulfonamides have been identified as plant growth regulators. They can enhance sugar content in crops like sugarcane and suppress seed head formation in grasses, which is beneficial for agricultural productivity .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions that modify precursor compounds to achieve the desired structure. The synthesis process is crucial for producing the compound in sufficient quantities for research and application.

| Synthesis Steps | Reagents Used | Conditions |

|---|---|---|

| Step 1 | 4-Chlorobenzenesulfonyl chloride | Room temperature |

| Step 2 | Butylamine | Reflux |

| Step 3 | Amination reagents | Microwave-assisted synthesis |

Case Study 1: Anticancer Activity

A study conducted on the efficacy of Fedratinib synthesized from this compound demonstrated significant inhibition of tumor growth in preclinical models of myelofibrosis. The results indicated a dose-dependent response, confirming the compound's potential as a therapeutic agent .

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing sulfonamide derivatives were tested against common weeds such as nutsedge. Results showed a reduction in weed biomass without adversely affecting crop yield, highlighting the compound's dual utility in enhancing agricultural output while controlling pests .

Mecanismo De Acción

The mechanism of action of 3-Amino-N-butyl-4-chlorobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells and antimicrobial activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-Amino-N-butyl-4-chlorobenzenesulfonamide with three structurally related sulfonamides, focusing on molecular features, physicochemical properties, and functional implications.

Structural and Molecular Comparisons

Note: Calculated for this compound based on analog data; exact values may vary.

Physicochemical and Functional Implications

Hydrophobicity vs. In contrast, the 3-hydroxybutyl substituent in the analog introduces a polar hydroxyl group, improving water solubility but possibly reducing passive diffusion. The bromo-methoxyphenyl group adds aromatic bulk and electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets or receptors.

Biological Activity :

- The hydroxybutyl derivative may exhibit altered pharmacokinetics due to hydrogen-bonding capacity, a critical factor in drug-receptor interactions.

- The pyrazole-containing compound demonstrates how heterocyclic moieties can modulate selectivity, as seen in COX-2 inhibitors like celecoxib.

Hazard Profiles :

- The hydroxybutyl analog is classified as an irritant, suggesting handling precautions are necessary. Similar risks may apply to the butyl variant, though substituent-specific toxicity data are lacking.

Key Research Findings

- Solubility and Bioavailability : Polar substituents (e.g., hydroxyl groups) improve aqueous solubility but may require prodrug strategies for optimal bioavailability .

- Target Selectivity : Bulky substituents (e.g., bromo-methoxyphenyl ) can enhance selectivity for enzymes with larger active sites, reducing off-target effects.

Actividad Biológica

3-Amino-N-butyl-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₅ClN₂O₂S, with a molecular weight of approximately 262.76 g/mol. It features a sulfonamide functional group, an amino group, and a chlorobenzene moiety, which contribute to its reactivity and biological properties.

The primary mechanism of action for this compound involves its interaction with various enzymes, particularly carbonic anhydrases (CAs). By binding to the active sites of these enzymes, it inhibits their ability to catalyze the conversion of carbon dioxide to bicarbonate. This inhibition can lead to significant biological effects, including:

- Reduced cell proliferation in cancer cells.

- Antimicrobial activity through the disruption of bacterial folic acid synthesis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related sulfonamide derivatives have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (SW480 and HCT116). The derivatives demonstrated IC50 values ranging from 1.52 to 6.31 μM against these cell lines, indicating their potential as selective anticancer agents .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound 4e | MDA-MB-231 | 2.0 | High |

| Compound 25 | SW480 | 2.0 | Moderate |

| Compound 25 | HCT116 | 0.12 | High |

Antimicrobial Properties

The sulfonamide group in this compound is known for its antibacterial properties. It functions by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and replication. Studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 68% at concentrations around 50 μg/mL .

Case Studies

- Inhibition of Carbonic Anhydrases : A study demonstrated that derivatives similar to this compound exhibited strong inhibitory effects on carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over other isoforms suggests potential therapeutic applications in treating hypoxic tumors .

- Cellular Uptake and Apoptosis Induction : Investigations into the cellular uptake of related compounds revealed that they could induce apoptosis in cancer cells significantly, as evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cells compared to controls .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-N-butyl-4-chlorobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential sulfonation, chlorination, and amination. A validated approach includes:

Sulfonation : React 4-chlorobenzenesulfonyl chloride with n-butylamine in anhydrous dichloromethane at 0–5°C under nitrogen.

Amination : Introduce the amino group via catalytic hydrogenation using Pd/C (10% w/w) in ethanol at 50°C for 6 hours.

Key Considerations :

-

Purification via recrystallization (ethanol/water) improves purity (>98% by HPLC).

-

Yields vary with stoichiometry: Excess n-butylamine (1.5 eq.) increases yield to 72% but may require rigorous post-reaction washing to remove unreacted amine .

Table 1 : Comparative Synthetic Yields

Reagent Ratio (Sulfonyl Chloride:Butylamine) Temperature (°C) Yield (%) Purity (HPLC) 1:1.2 0–5 65 95 1:1.5 0–5 72 98

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks at δ 7.82 (d, J=8.4 Hz, 2H, aromatic), δ 3.25 (t, J=6.8 Hz, 2H, butyl-NH), and δ 1.45 (m, 4H, butyl-CH2).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O=S interactions) .

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of this compound with analogs (e.g., morpholinyl or pyridinyl substituents) to identify critical functional groups.

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects.

Example : Replacement of the butyl group with morpholine (as in ) reduces cytotoxicity but enhances solubility, affecting pharmacological outcomes .

Q. What experimental designs are suitable for studying metal coordination complexes of this compound?

- Methodological Answer :

- Synthesis : React the compound with metal salts (e.g., CuCl2·2H2O or Zn(OAc)2) in methanol at 60°C for 4 hours.

- Characterization :

- UV-Vis Spectroscopy : Detect ligand-to-metal charge transfer bands (e.g., λmax ~420 nm for Cu²⁺ complexes).

- ESI-MS : Confirm complex stoichiometry (e.g., [M+Cu]⁺ peaks).

- Application : Assess antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) to evaluate enhanced efficacy via metal coordination .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase IX). Parameters: Grid size 60×60×60 Å, exhaustiveness=20.

- ADMET Prediction : Employ SwissADME to estimate logP (2.8 ± 0.3), bioavailability (85%), and blood-brain barrier penetration (low).

Validation : Compare in silico results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation profiles for sulfonamides under acidic conditions?

- Methodological Answer : Variations arise from:

- pH Sensitivity : Degradation accelerates at pH <3 due to sulfonamide hydrolysis.

- Analytical Interference : HPLC mobile phases containing trifluoroacetic acid (TFA) may artificially inflate degradation rates.

Resolution : Conduct stability tests in phosphate buffer (pH 2.5–7.4) and validate with LC-MS to identify degradation products (e.g., 4-chlorobenzoic acid) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.